2-(4-chlorobutylsulfanylmethyl)pyridine
Overview
Description
2-(4-chlorobutylsulfanylmethyl)pyridine is an organic compound that contains a pyridine ring attached to a 4-chlorobutyl sulphide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobutylsulfanylmethyl)pyridine typically involves the reaction of pyridine-2-methanol with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobutylsulfanylmethyl)pyridine can undergo various chemical reactions, including:
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorobutylsulfanylmethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorobutylsulfanylmethyl)pyridine involves its interaction with specific molecular targets. The sulphide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . The pyridine ring can also interact with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Pyrid-2-ylmethyl 4-chlorobutyl ether
- Pyrid-2-ylmethyl 4-chlorobutyl amine
- Pyrid-2-ylmethyl 4-chlorobutyl ester
Uniqueness
2-(4-chlorobutylsulfanylmethyl)pyridine is unique due to the presence of the sulphide group, which imparts distinct chemical reactivity and biological activity compared to its ether, amine, and ester analogs .
Properties
Molecular Formula |
C10H14ClNS |
---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
2-(4-chlorobutylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H14ClNS/c11-6-2-4-8-13-9-10-5-1-3-7-12-10/h1,3,5,7H,2,4,6,8-9H2 |
InChI Key |
SPOJMJGNESDJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSCCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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